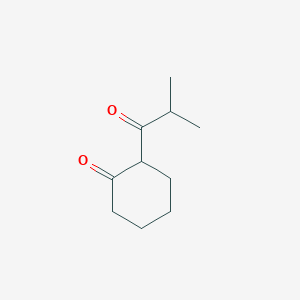

2-Isobutyrylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropanoyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOYYSGBGILOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466818 | |

| Record name | 2-Isobutyrylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39207-65-3 | |

| Record name | 2-Isobutyrylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isobutyrylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isobutyrylcyclohexanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-isobutyrylcyclohexanone. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Chemical Properties

This compound, also known by its IUPAC name 2-(2-methylpropanoyl)cyclohexan-1-one, is a dicarbonyl compound with the molecular formula C10H16O2.[1][2][3][4] It is a liquid at room temperature and presents as a colorless to light orange or yellow clear liquid.[5]

The following table summarizes the key quantitative chemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C10H16O2 | [1][2][3] |

| Molecular Weight | 168.23 g/mol | [2][3] |

| CAS Number | 39207-65-3 | [2][3] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [5] |

| Density | 1.0076 g/mL at 25 °C | [2] |

| Boiling Point | 63 - 64 °C at 0.1 hPa | [6] |

| Melting Point | 38 °C | [6] |

| Flash Point | 104.4 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.5006 | [2] |

| Purity | ≥95% to 96% | [4][7] |

Chemical Structure and Identification

The chemical structure of this compound features a cyclohexanone (B45756) ring substituted at the second position with an isobutyryl group. This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism.

Key identifiers for this compound are:

-

IUPAC Name: 2-(2-methylpropanoyl)cyclohexan-1-one[3]

-

SMILES String: CC(C)C(=O)C1CCCCC1=O[2]

-

InChI Key: PFOYYSGBGILOQZ-UHFFFAOYSA-N[2]

Keto-Enol Tautomerism

Like many dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. This tautomerization involves the migration of a proton and the shifting of a double bond. The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond. It has been noted that this compound exists in approximately 96% enol form.[8]

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

General Analytical Workflow

A typical workflow for the analysis and purity determination of a compound like this compound would involve the following steps:

Caption: A generalized workflow for the analytical determination of this compound.

Gas Chromatography (GC)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For a ketone like this compound, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be a suitable analytical technique for purity assessment and quantification.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector (FID or MS).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of any impurities.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector Temperature: 280 °C

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. The peak area can be used for quantification, typically against a known standard.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. This technique is versatile and can be used for non-volatile or thermally sensitive compounds.

General Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation: Utilize an HPLC system with a suitable column (e.g., a reversed-phase C18 column) and a UV detector.

-

HPLC Conditions:

-

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, potentially with a buffer. The exact composition would need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. For a ketone, a wavelength around 210 nm or 254 nm might be appropriate.

-

-

Data Analysis: The retention time is used for identification, and the peak area is used for quantification.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities of this compound or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects of this compound. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Solubility

While comprehensive solubility data is not available, as a relatively non-polar organic molecule, this compound is expected to be soluble in common organic solvents such as alcohols, ethers, ketones, and chlorinated hydrocarbons. Its solubility in water is likely to be low.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation. The provided experimental protocols are general guidelines and would require optimization for specific applications.

References

- 1. 2-(2-Methylpropanoyl)cyclohexan-1-one | C10H16O2 | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96 39207-65-3 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. env.go.jp [env.go.jp]

- 7. scbt.com [scbt.com]

- 8. strem.com [strem.com]

An In-depth Technical Guide to 2-Isobutyrylcyclohexanone

CAS Number: 39207-65-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Isobutyrylcyclohexanone, a β-diketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic characterization, and potential applications in drug discovery and development, with a focus on its role as a versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is a cyclic β-diketone.[1][2][3][4][5] Its structure features a cyclohexanone (B45756) ring substituted at the α-position with an isobutyryl group. This bifunctional nature imparts unique chemical reactivity and makes it a valuable building block in organic synthesis. The compound exists as a liquid at room temperature.[1][5]

| Property | Value | Reference(s) |

| CAS Number | 39207-65-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3][5] |

| Molecular Weight | 168.23 g/mol | [1][2][3][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [6] |

| Density | 1.0076 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5006 | [1] |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | [1] |

| Purity | Typically ≥95-97% | [2][6] |

Synthesis

The synthesis of this compound is typically achieved through the acylation of cyclohexanone. This reaction involves the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking an isobutyryl electrophile.

Experimental Protocol: Acylation of Cyclohexanone Enolate

This protocol describes a general method for the C-acylation of a ketone enolate, which can be adapted for the synthesis of this compound. The reaction proceeds in two main steps: the formation of the enolate and the subsequent acylation.

Materials:

-

Cyclohexanone

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Isobutyryl chloride (or another suitable isobutyrylating agent)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (B44863) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add an equimolar amount of n-butyllithium to generate LDA in situ.

-

To this LDA solution, add a solution of cyclohexanone in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes) to ensure complete enolate formation.

-

-

Acylation:

-

To the freshly prepared lithium enolate solution, add a solution of isobutyryl chloride in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash them successively with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Caption: Synthetic workflow for this compound.

Keto-Enol Tautomerism

A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo form and one or more enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This tautomerism is crucial for the reactivity of this compound, as the enol form can act as a nucleophile in various reactions. The presence and ratio of these tautomers can be readily studied using NMR spectroscopy.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The following are expected spectral features based on its structure and the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons and the keto-enol tautomerism. In the diketo form, one would expect signals for the methine proton of the isobutyryl group, the methyl protons of the isobutyryl group, and the methylene (B1212753) protons of the cyclohexanone ring. In the enol form, the enolic proton would give a characteristic downfield signal, and the signals for the other protons would be shifted compared to the diketo form. The integration of the signals corresponding to each tautomer can be used to determine the equilibrium ratio.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons in the diketo form. In the enol form, the carbonyl signals will be replaced by signals for the enolic carbons (C=C-OH). The spectrum will also contain signals for the methine and methyl carbons of the isobutyryl group and the methylene carbons of the cyclohexanone ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong, sharp absorption band is expected in the region of 1685-1725 cm⁻¹ corresponding to the C=O stretching vibrations of the ketone groups. In the presence of the enol tautomer, a broad absorption band may be observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the enol, and the C=O stretching frequency may be lowered due to conjugation and hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 168. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement. Expected fragments would correspond to the loss of the isobutyryl group or parts of the cyclohexanone ring.

Applications in Drug Development and Medicinal Chemistry

β-Diketones, such as this compound, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds that are of interest in medicinal chemistry. The two carbonyl groups provide reactive sites for condensation reactions with various dinucleophiles to form heterocycles like pyrazoles, isoxazoles, and pyrimidines. These heterocyclic scaffolds are present in many approved drugs.

Furthermore, β-diketones are excellent chelating agents for a variety of metal ions. Metal complexes of β-diketones have been investigated for their potential therapeutic applications, including as anticancer and antimicrobial agents. The isobutyryl group and the cyclohexyl ring of this compound can be further functionalized to modulate the biological activity and pharmacokinetic properties of its derivatives and metal complexes.

Caption: Potential applications in medicinal chemistry.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is a combustible liquid.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further research into its specific biological activities and applications in drug discovery is warranted to fully explore the potential of this versatile molecule.

References

- 1. prepchem.com [prepchem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 2-(2-Methylpropanoyl)cyclohexan-1-one | C10H16O2 | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound 96 39207-65-3 [sigmaaldrich.com]

- 6. 182.160.97.198:8080 [182.160.97.198:8080]

An In-depth Technical Guide to the Synthesis of 2-(2-Methyl-1-oxopropyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methyl-1-oxopropyl)cyclohexanone, a β-diketone with potential applications in organic synthesis and drug discovery. The primary and most effective method for its preparation is the Stork enamine synthesis, a reliable C-C bond-forming reaction that allows for the α-acylation of ketones.

Core Synthesis Strategy: The Stork Enamine Acylation

The Stork enamine acylation provides a robust and selective method for the synthesis of 1,3-dicarbonyl compounds. This reaction proceeds via a three-step sequence:

-

Enamine Formation: A ketone is reacted with a secondary amine to form a nucleophilic enamine.

-

Acylation: The enamine undergoes nucleophilic attack on an acyl halide.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to yield the final β-diketone.

This method offers the advantage of operating under relatively mild conditions and minimizing polyacylation, a common side reaction in direct enolate acylations.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.0076 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5006 | [1] |

| CAS Number | 39207-65-3 | [1] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-(2-Methyl-1-oxopropyl)cyclohexanone based on the principles of the Stork enamine acylation.

Step 1: Synthesis of 1-(cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate)

Reaction Scheme:

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene (anhydrous)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, a 1.2 molar equivalent of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the enamine formation.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 1-(cyclohex-1-en-1-yl)pyrrolidine is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Acylation of 1-(cyclohex-1-en-1-yl)pyrrolidine

Reaction Scheme:

Materials:

-

Crude 1-(cyclohex-1-en-1-yl)pyrrolidine from Step 1

-

Isobutyryl chloride

-

Anhydrous inert solvent (e.g., dioxane, THF, or chloroform)

-

Triethylamine (B128534) (optional, as an acid scavenger)

Procedure:

-

Dissolve the crude enamine in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of isobutyryl chloride to the cooled solution with stirring. If triethylamine is used, it should be added prior to the isobutyryl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis to 2-(2-Methyl-1-oxopropyl)cyclohexanone

Reaction Scheme:

Caption: Workflow for the synthesis of 2-(2-Methyl-1-oxopropyl)cyclohexanone.

Reaction Mechanism of Stork Enamine Acylation

The mechanism involves the nucleophilic attack of the enamine on the acyl chloride, followed by the elimination of the chloride ion and subsequent hydrolysis of the iminium salt.

Caption: Mechanism of the Stork enamine acylation.

References

Spectroscopic and Synthetic Profile of 2-Isobutyrylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-isobutyrylcyclohexanone (CAS No: 39207-65-3). Due to the limited availability of published experimental spectra, this document presents predicted data based on established principles of organic spectroscopy and the known propensity of this compound to exist predominantly in its enol tautomer. One supplier notes that this compound exists as approximately 96% enol form.[1] This guide is intended to serve as a valuable resource for researchers in chemical synthesis and drug development.

Chemical Structure and Properties

This compound, with the molecular formula C₁₀H₁₆O₂, possesses a molecular weight of 168.23 g/mol .[2] It is a dicarbonyl compound that exhibits keto-enol tautomerism. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.

Keto-Enol Tautomerism of this compound

Caption: Keto-enol tautomerism of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the enol tautomer of this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16.0 | br s | 1H | Enolic -OH |

| ~2.5 - 2.3 | m | 1H | -CH(CH₃)₂ |

| ~2.2 - 2.0 | m | 4H | Cyclohexene (B86901) ring protons adjacent to C=C |

| ~1.7 - 1.5 | m | 4H | Remaining cyclohexene ring protons |

| ~1.1 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (isobutyryl) |

| ~195 | C=O (cyclohexenone, enol) |

| ~110 | =C-H (enol) |

| ~40 | -CH(CH₃)₂ |

| ~30-20 | Cyclohexene carbons |

| ~19 | -CH(CH₃)₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Broad | O-H stretch (intramolecularly hydrogen-bonded) |

| ~2960, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (conjugated ketone) |

| ~1600 | Strong | C=C stretch (enol) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Possible Fragment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 97 | High | [C₆H₉O]⁺ |

| 71 | High | [C₄H₇O]⁺ (Isobutyryl cation) |

| 43 | Very High | [C₃H₇]⁺ (Isopropyl cation) |

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the acylation of cyclohexanone (B45756) with an isobutyryl acylating agent, such as isobutyryl chloride, under basic conditions.

Experimental Protocol: Acylation of Cyclohexanone

Materials:

-

Cyclohexanone

-

Isobutyryl chloride

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether as solvent

-

Hydrochloric acid (HCl), aqueous solution for workup

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride in anhydrous THF.

-

Enolate Formation: Cyclohexanone, dissolved in anhydrous THF, is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the cyclohexanone enolate.

-

Acylation: The reaction mixture is cooled back to 0 °C, and a solution of isobutyryl chloride in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then acidified with a dilute HCl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield this compound.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic pathway for this compound. The predominance of the enol tautomer significantly influences its spectral characteristics. The provided data and protocols offer a valuable starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds in various fields of chemical and pharmaceutical sciences. It is important to note that the provided spectroscopic data are predicted and should be confirmed by experimental analysis.

References

Tautomerism in 2-Isobutyrylcyclohexanone: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyrylcyclohexanone, a β-dicarbonyl compound, exhibits keto-enol tautomerism, a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing the structural characteristics of its tautomers, the factors influencing their interconversion, and the primary analytical techniques employed for their characterization. While specific quantitative equilibrium data for this compound in various solvents is not extensively documented in publicly available literature, this guide presents illustrative data from closely related 2-acylcyclohexanones and β-dicarbonyl compounds to demonstrate the principles of solvent-dependent tautomeric shifts. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to enable researchers to quantify tautomeric ratios.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium, known as tautomerism, most commonly involves the migration of a proton. A prevalent form of tautomerism is keto-enol tautomerism, which is characteristic of carbonyl compounds possessing an α-hydrogen. In the case of β-dicarbonyl compounds, such as this compound, the presence of two carbonyl groups flanking a central carbon atom significantly influences the position of the tautomeric equilibrium.

The equilibrium is a delicate balance between the thermodynamically stable keto form, with its strong carbon-oxygen double bond, and the enol form, which can be stabilized by intramolecular hydrogen bonding and conjugation. For many simple ketones, the keto form is overwhelmingly favored. However, in β-dicarbonyl systems, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[1]

Tautomeric Forms of this compound

This compound exists as an equilibrium mixture of a diketo tautomer and two possible enol tautomers. The enol forms are stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.

The equilibrium between these forms is dynamic and can be influenced by various factors, most notably the solvent. Commercial suppliers of this compound often state that the compound exists predominantly in its enol form, with one source specifying approximately 96% enol content, although the conditions for this measurement are not provided.

Below is a diagram illustrating the tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static and is dictated by a combination of intramolecular and intermolecular factors.

-

Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a stable six-membered ring-like structure.

-

Conjugation: The enol form benefits from conjugation between the C=C double bond and the remaining C=O group, which delocalizes electron density and lowers the overall energy of the molecule.

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form and the hydroxyl group of the enol form, which can disrupt the intramolecular hydrogen bond of the enol, thereby stabilizing the keto form to a greater extent.[2] Polar aprotic solvents can also influence the equilibrium by interacting with the dipole moments of the tautomers.[2]

-

Temperature: Temperature can also affect the position of the equilibrium, with changes in enthalpy and entropy for the interconversion playing a role.

Quantitative Analysis of Tautomeric Equilibrium

While specific data for this compound is scarce in the literature, the principles of its quantification are well-established for β-dicarbonyl compounds. The following table illustrates the typical effect of solvent polarity on the enol percentage for a related compound, acetylacetone (B45752), to provide a comparative context.

| Solvent | Dielectric Constant (ε) | % Enol Form (Acetylacetone) |

| Cyclohexane | 2.0 | 94 |

| Carbon Tetrachloride | 2.2 | 93 |

| Benzene | 2.3 | 86 |

| Chloroform | 4.8 | 82 |

| Acetone | 20.7 | 67 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 |

| Methanol | 32.7 | 59 |

| Water | 80.1 | 15 |

Note: Data for acetylacetone is illustrative and intended to demonstrate the general trend of solvent effects on the keto-enol equilibrium of β-dicarbonyl compounds.[2]

Experimental Protocols

The determination of the tautomeric ratio in a sample of this compound can be reliably achieved using spectroscopic methods, primarily NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for quantifying tautomeric mixtures, as the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 0.1 M) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, (CD₃)₂CO, (CD₃)₂SO, CD₃OD).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol forms. The enol form will typically show a downfield signal for the enolic hydroxyl proton (often broad, δ > 10 ppm). The α-proton in the keto form will have a distinct chemical shift compared to the vinylic proton in the enol form. The methyl protons of the isobutyryl group will also have slightly different chemical shifts in the keto and enol forms.

-

Integrate the signals corresponding to unique protons of the keto and enol forms. For example, compare the integral of the α-proton of the keto form with the integral of the vinylic proton of the enol form.

-

-

Calculation of Tautomer Ratio: The percentage of the enol form can be calculated using the following formula, where Ienol and Iketo are the integral values of the respective signals:

% Enol = [ Ienol / (Ienol + Iketo) ] x 100

The following diagram outlines the workflow for determining the tautomeric ratio using NMR spectroscopy.

References

An In-depth Technical Guide to the Physical Properties of 2-Isobutyrylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-Isobutyrylcyclohexanone (CAS No: 39207-65-3), a valuable intermediate in organic synthesis. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination.

Physicochemical Data

This compound, also known as 2-(2-methyl-1-oxopropyl)cyclohexanone, is a dicarbonyl compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol [1][2]. At room temperature, it typically presents as a liquid.

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Conditions |

| Melting Point | 38 °C (100 °F) | - |

| Boiling Point | 63 - 64 °C (145 - 147 °F) | at 0.1 hPa |

| Density | 1.0076 g/mL | at 25 °C |

| Refractive Index | n20/D 1.5006 | at 20 °C |

| Flash Point | 104.4 °C (219.9 °F) | closed cup |

Data sourced from Sigma-Aldrich Safety Data Sheet[3].

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, as impurities tend to lower and broaden the melting range[1][4].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm[2][3].

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer[3].

-

The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.

-

For an accurate measurement, a fresh sample is heated at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[3].

Boiling Point Determination under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[5]. Since this compound has a relatively high boiling point at atmospheric pressure, it is often determined under reduced pressure (vacuum) to prevent decomposition. The reported boiling point of 63-64 °C was determined at 0.1 hPa[3].

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath) or a specialized boiling point apparatus

-

Vacuum source and manometer

Procedure:

-

A small volume of this compound is placed into the test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample[5][6].

-

The apparatus is connected to a vacuum system, and the pressure is reduced to the desired level (e.g., 0.1 hPa), as measured by a manometer.

-

The heating bath is heated slowly and steadily[6].

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube[5].

-

The heating is carefully adjusted until a continuous and rapid stream of bubbles is observed. The temperature at this point is recorded. This temperature represents the boiling point of the liquid at the applied pressure[6].

Synthetic Workflow Visualization

The synthesis of 2-acylcyclohexanones, such as this compound, is commonly achieved through the acylation of a cyclohexanone (B45756) enolate. The following diagram illustrates a general workflow for this synthetic transformation.

References

An In-depth Technical Guide on the Solubility of 2-Isobutyrylcyclohexanone in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-isobutyrylcyclohexanone, a ketone derivative with applications in organic synthesis and as a potential building block in pharmaceutical development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive resource outlining the theoretical solubility considerations, standardized experimental protocols for its determination, and a framework for the presentation of such data. This guide is intended to equip researchers with the necessary knowledge to conduct their own solubility studies and interpret the results in the context of drug development and chemical processing.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₆O₂, is a diketone that exists in equilibrium between its keto and enol tautomers. Its structure, featuring both a cyclohexanone (B45756) ring and an isobutyryl group, suggests a moderate polarity. The presence of two carbonyl groups allows for hydrogen bond acceptance, which influences its interaction with various organic solvents. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.

Compound Properties:

-

Molecular Formula: C₁₀H₁₆O₂

-

Molecular Weight: 168.23 g/mol [1]

-

Appearance: Liquid[2]

-

Density: Approximately 1.0076 g/mL at 25 °C[2]

-

Refractive Index: n20/D 1.5006[2]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carbonyl groups of this compound can act as hydrogen bond acceptors, suggesting moderate to good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can engage in dipole-dipole interactions with the carbonyl groups, leading to an expectation of good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The hydrocarbon backbone of the cyclohexanone ring and the isobutyl group contribute to nonpolar character. Therefore, some degree of solubility is expected in nonpolar solvents, although likely less than in polar aprotic solvents.

The keto-enol tautomerism of this compound is solvent-dependent. The enol form is generally more favored in nonpolar solvents, which can influence the overall solubility.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound (Template)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 | |||

| Acetonitrile | 25 | |||

| User-defined | User-defined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of liquid solutes like this compound in organic solvents.

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight seals

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible)

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined by taking measurements at different time points until the concentration remains constant.

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for several hours to allow any undissolved solute to separate.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any temperature-induced precipitation.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated GC or HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

This method is suitable for determining the solubility of a liquid in a volatile solvent.

Materials:

-

This compound

-

Selected volatile organic solvents

-

Thermostatically controlled environment

-

Vials with airtight seals

-

Analytical balance

-

Evaporating dish

-

Vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (steps 1-4).

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent the evaporation of this compound.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.

-

Calculate the solubility based on the mass of the solute and the initial volume of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the Isothermal Saturation Method followed by analytical quantification.

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

While direct, quantitative data on the solubility of this compound in organic solvents is currently sparse in the public domain, this technical guide provides a robust framework for researchers to determine and interpret this vital chemical property. The provided experimental protocols for the Isothermal Saturation and Gravimetric methods are standard and reliable approaches. The systematic collection and reporting of such data, as templated in this document, will be invaluable to the scientific community, particularly in the fields of synthetic chemistry and pharmaceutical sciences. It is recommended that future work focuses on the experimental determination of the solubility of this compound in a range of common organic solvents and at various temperatures to create a comprehensive solubility profile.

References

An In-depth Technical Guide to 2-Isobutyrylcyclohexanone: Discovery and History

Abstract

This technical guide provides a comprehensive overview of 2-Isobutyrylcyclohexanone, a significant β-diketone in organic synthesis. It delves into the historical context of its discovery, rooted in the development of enamine chemistry, and presents detailed synthetic protocols. This document is intended for researchers, scientists, and drug development professionals, offering a thorough compilation of the compound's chemical and physical properties, spectroscopic data, and experimental procedures.

Introduction

This compound, with the chemical formula C₁₀H₁₆O₂, is a cyclic β-diketone that serves as a versatile building block in organic synthesis. Its structure, featuring two carbonyl groups in a 1,3-relationship, allows for a rich chemistry, including the formation of stable metal chelates and a variety of subsequent transformations. This guide explores the origins of its synthesis and provides the technical details necessary for its preparation and characterization.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work on enamine chemistry by Gilbert Stork. While a specific publication detailing the "discovery" of this exact molecule is not prominent, its synthesis is a direct application of the methods developed for the acylation of ketone enamines.

In 1963, Stork and his colleagues published a seminal paper in the Journal of the American Chemical Society detailing the alkylation and acylation of carbonyl compounds via their enamine derivatives. This work demonstrated that enamines, formed from the reaction of a ketone (like cyclohexanone) with a secondary amine (such as morpholine (B109124) or pyrrolidine), could serve as potent nucleophiles. These enamines could then react with acylating agents, such as isobutyryl chloride, to introduce an acyl group at the α-position of the original ketone. Subsequent hydrolysis of the resulting iminium salt yields the β-diketone. This groundbreaking methodology provided a reliable and high-yielding route to compounds like this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.23 g/mol | |

| CAS Number | 39207-65-3 | |

| Appearance | Liquid | |

| Density | 1.0076 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5006 | |

| Flash Point | 104.4 °C (closed cup) |

Experimental Protocols

The synthesis of this compound can be reliably achieved via the Stork enamine acylation. The following protocol is a representative procedure based on the general methods described in the literature.

Synthesis of this compound via Stork Enamine Acylation

This procedure involves three main steps: formation of the enamine, acylation, and hydrolysis.

Materials:

-

Cyclohexanone

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

Isobutyryl chloride

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

Procedure:

Step 1: Formation of 1-Morpholinocyclohex-1-ene (Enamine)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, a slight excess of morpholine, a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected, indicating the completion of the enamine formation.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Acylation of the Enamine

-

Dissolve the crude enamine in a dry, aprotic solvent such as dioxane or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add one equivalent of triethylamine to the solution to act as a proton scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add one equivalent of isobutyryl chloride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

Step 3: Hydrolysis of the Iminium Salt

-

To the reaction mixture from the previous step, add a dilute aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for a few hours to ensure complete hydrolysis of the iminium salt to the β-diketone.

Step 4: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods. The following tables summarize the expected spectroscopic data based on the analysis of its structure and data for similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | m | 1H | CH(C=O)₂ |

| ~2.8 | m | 1H | CH(CH₃)₂ |

| ~2.4 | m | 2H | CH₂ adjacent to C=O |

| ~1.6-2.0 | m | 6H | Cyclohexane CH₂ |

| ~1.1 | d | 6H | CH(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| > 200 | C=O (isobutyryl) |

| > 200 | C=O (cyclohexanone) |

| ~50-60 | CH(C=O)₂ |

| ~40-50 | CH₂ adjacent to C=O |

| ~35-45 | CH(CH₃)₂ |

| ~20-30 | Cyclohexane CH₂ |

| ~18-22 | CH(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (cyclohexanone) |

| ~1690 | Strong | C=O stretch (isobutyryl) |

| ~1465 | Medium | C-H bend (CH₂) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 125 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 97 | [M - C₄H₇O]⁺ (Loss of isobutyryl group) |

| 71 | [C₄H₇O]⁺ (Isobutyryl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Applications in Research and Development

As a β-diketone, this compound is a valuable intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules. Potential applications include:

-

Heterocyclic Chemistry: β-Diketones are common precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.

-

Metal Complexes: The ability of β-diketones to form stable chelate complexes with a wide range of metals makes them useful as ligands in catalysis and materials science.

-

Total Synthesis: As a functionalized six-membered ring, this compound can serve as a building block in the total synthesis of natural products and other complex target molecules.

Conclusion

This compound is a compound with a rich chemical history rooted in the development of modern synthetic methodologies. The Stork enamine acylation provides an efficient and reliable route for its synthesis. This technical guide has provided a detailed overview of its historical context, physical and chemical properties, a detailed experimental protocol for its synthesis, and its predicted spectroscopic data. This information serves as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Uncharted Territory: The Potential Biological Activity of 2-Isobutyrylcyclohexanone

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the potential biological activity of 2-Isobutyrylcyclohexanone. However, a thorough review of existing scientific literature reveals a significant gap in the direct biological evaluation of this specific compound. While information on the synthesis and chemical properties of this compound is available, data on its biological effects, including quantitative measures of activity, specific mechanisms of action, and detailed experimental protocols, are not present in the reviewed search results.

This guide, therefore, will summarize the known biological activities of structurally related cyclohexanone (B45756) derivatives to provide a foundational context for future research into this compound. The experimental protocols and conceptual pathways presented are based on methodologies commonly employed for the evaluation of similar chemical entities and should be regarded as a hypothetical framework for investigation.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol , is a dicarbonyl compound.[1][2] Its structure, featuring a cyclohexanone ring substituted with an isobutyryl group at the second position, presents several reactive sites that could potentially interact with biological macromolecules. The compound exists predominantly in its enol form.[2] While its primary documented use is as a ligand in chemical synthesis, its structural similarity to other biologically active cyclohexanone derivatives suggests it may possess uninvestigated pharmacological properties.

Potential Areas of Biological Activity Based on Cyclohexanone Derivatives

Research into various synthetic derivatives of cyclohexanone has revealed a broad spectrum of biological activities. These findings suggest potential avenues for the investigation of this compound.

Neuroprotective and Anti-Alzheimer's Disease Potential

A series of α,β-unsaturated carbonyl-based cyclohexanone derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease.[3] These compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's.[3] Furthermore, some derivatives have demonstrated the ability to inhibit and even disaggregate self-induced amyloid-β (Aβ) fibrils, a key pathological hallmark of the disease.[3] For instance, one derivative exhibited an IC₅₀ value of 0.037 μM against AChE and was able to disassemble Aβ fibrils by 76.6%.[3] These findings highlight the potential of the cyclohexanone scaffold as a basis for the development of multi-target agents for neurodegenerative diseases.

Anti-inflammatory Activity

Novel cyclohexanone derivatives have been investigated for their anti-inflammatory properties. In one study, a synthesized derivative was shown to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade. This compound also reduced the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of novel cyclohexanone-based derivatives.[4] These compounds have been synthesized and tested against various bacterial and fungal strains, with some showing promising activity.[4] The specific structural features contributing to this activity vary among the different series of derivatives.

Antiproliferative and Anticancer Potential

The antiproliferative activity of cyclohex-1-ene-1-carboxylic acid derivatives has been explored, with some compounds showing enhanced activity. Additionally, novel cyclohexanone derivatives have been synthesized as potential inhibitors of BCR-ABL T1351, a protein implicated in chronic myelogenous leukemia (CML), suggesting a potential role in cancer therapy.[5]

Conceptual Framework for Investigating the Biological Activity of this compound

Given the lack of direct experimental data for this compound, a logical first step would be to perform a series of in vitro screening assays based on the activities observed for its derivatives. The following workflow and signaling pathway diagrams are provided as a conceptual guide for researchers.

General Screening Workflow

The following diagram outlines a hypothetical workflow for the initial biological evaluation of this compound.

References

- 1. scbt.com [scbt.com]

- 2. strem.com [strem.com]

- 3. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

2-Isobutyrylcyclohexanone: A Technical Guide for Coordination Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isobutyrylcyclohexanone as a potential ligand in coordination chemistry. While specific experimental data for this ligand is limited in public literature, this document extrapolates from the well-established chemistry of related β-diketone ligands to provide a foundational understanding for researchers. This guide covers the synthesis of the ligand and its metal complexes, expected coordination modes, and detailed protocols for characterization. The information presented herein is intended to serve as a starting point for the exploration of this compound in the development of novel metal-based therapeutics and catalysts.

Introduction to this compound as a Ligand

This compound, a β-diketone, possesses the characteristic 1,3-dicarbonyl moiety that is well-known for its ability to form stable chelate complexes with a wide variety of metal ions. The general structure of this compound is presented in Figure 1.

-

Chemical Name: 2-(2-Methyl-1-oxopropyl)cyclohexanone

The presence of the enol tautomer is crucial for its function as a ligand, as the deprotonated enolate form readily coordinates to metal centers in a bidentate fashion through the two oxygen atoms. This chelation forms a stable six-membered ring, a common feature of β-diketonate complexes. The isobutyryl and cyclohexanone (B45756) moieties provide steric bulk and lipophilicity, which can influence the solubility, stability, and catalytic activity of the resulting metal complexes.

Synthesis

Synthesis of this compound

Generalized Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexanone

-

Ethyl isobutyrate

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Hydrochloric acid (for neutralization)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a solution of cyclohexanone and ethyl isobutyrate in anhydrous diethyl ether dropwise to the cooled base solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow standard procedures for β-diketonate complexes. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the ligand.

Generalized Experimental Protocol: Synthesis of a Metal(II) bis(2-isobutyrylcyclohexanonate) Complex (e.g., Copper(II))

Materials:

-

This compound

-

Copper(II) acetate (B1210297) monohydrate (or other suitable metal salt)

-

Ethanol (B145695) (or methanol)

-

Sodium hydroxide (B78521) solution (optional, as a base)

Procedure:

-

Dissolve this compound (2 molar equivalents) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve copper(II) acetate monohydrate (1 molar equivalent) in ethanol, with gentle heating if necessary.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

If required, add a dilute solution of sodium hydroxide dropwise to raise the pH and promote complex formation.

-

A precipitate of the metal complex should form. Continue stirring for a few hours at room temperature or with gentle heating to ensure the reaction goes to completion.

-

Collect the solid product by filtration, wash with cold ethanol and then with water to remove any unreacted starting materials and salts.

-

Dry the complex in a desiccator over a suitable drying agent.

-

The complex can be further purified by recrystallization from an appropriate solvent.

Physicochemical Properties and Characterization

The resulting metal complexes should be characterized using a variety of spectroscopic and analytical techniques to determine their structure, purity, and properties.

Spectroscopic Data

Based on data from analogous β-diketonate complexes, the following spectroscopic characteristics are expected.

| Technique | Expected Observations for bis(2-isobutyrylcyclohexanonato)copper(II) |

| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretch from the enol form of the free ligand. A shift of the C=O and C=C stretching vibrations to lower frequencies upon coordination to the metal center. Appearance of new bands in the low-frequency region corresponding to M-O vibrations. |

| UV-Vis Spectroscopy | Intense absorption bands in the UV region due to π → π* and n → π* transitions within the ligand. A new, weaker absorption band in the visible region corresponding to d-d transitions of the metal ion, which will be specific to the metal and its coordination geometry. |

| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II), Ni(II) square planar), sharp signals corresponding to the protons of the isobutyryl and cyclohexanone moieties would be observed. The enolic proton signal of the free ligand will be absent. |

| Mass Spectrometry | The molecular ion peak corresponding to the formula of the complex should be observed, along with characteristic fragmentation patterns. |

Structural Data

The geometry of the metal complexes will depend on the metal ion and its coordination number. For a bis(2-isobutyrylcyclohexanonato)copper(II) complex, a square planar or distorted tetrahedral geometry is expected. X-ray crystallography would be the definitive method to determine the precise bond lengths and angles.

Hypothetical Crystal Structure Data for bis(2-isobutyrylcyclohexanonato)copper(II)

| Parameter | Expected Value |

| Coordination Geometry | Distorted Square Planar |

| Cu-O Bond Length | ~1.9 - 2.0 Å |

| O-Cu-O Bite Angle | ~90° |

| C-O Bond Length | Intermediate between single and double bond character |

| C-C Bond Length (in chelate ring) | Intermediate between single and double bond character |

Stability of Metal Complexes

The stability of metal complexes in solution is a critical parameter, especially for applications in drug development. The stability is quantified by the formation constant (K) or its logarithm (log K). For β-diketonate complexes, stability is influenced by the nature of the metal ion, the substituents on the ligand, and the solvent.

Determination of Stability Constants

The stability constants of this compound complexes can be determined experimentally using techniques such as potentiometric titration or spectrophotometric methods.

Generalized Experimental Protocol: Spectrophotometric Determination of Stability Constant (Job's Method of Continuous Variation)

Principle: Job's method is used to determine the stoichiometry of a complex in solution. By preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant, the mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.

Procedure:

-

Prepare equimolar stock solutions of the metal salt (e.g., copper(II) sulfate) and this compound in a suitable solvent (e.g., ethanol/water mixture).

-

Prepare a series of solutions by mixing the stock solutions in different ratios (e.g., 1:9, 2:8, ..., 9:1 of metal:ligand) while keeping the total volume and total moles of reactants constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex (e.g., a maximum at a mole fraction of ~0.67 suggests a 1:2 metal-to-ligand ratio).

-

Once the stoichiometry is known, the stability constant can be calculated from the absorbance data.

Expected Stability Trends: The stability of metal(II) β-diketonate complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) complexes of this compound are expected to be particularly stable.

Logical Workflows and Diagrams

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of metal complexes of this compound.

Coordination of this compound to a Metal Ion

Caption: Formation of a bis(2-isobutyrylcyclohexanonato)metal(II) complex.

Potential Applications

Metal complexes of β-diketones have found applications in a wide range of fields, and complexes of this compound could potentially be explored for:

-

Catalysis: As catalysts in organic synthesis, for example, in cross-coupling reactions.

-

Drug Development: The ligand and its complexes could be screened for antimicrobial, antiviral, or anticancer activities. The lipophilic nature of the ligand may enhance cell permeability.

-

Materials Science: As precursors for the synthesis of metal oxide nanoparticles or as components in metal-organic frameworks (MOFs).

Conclusion

This compound presents an interesting, yet underexplored, platform for the development of novel coordination compounds. This technical guide, by drawing parallels with well-understood β-diketone chemistry, provides a solid framework for initiating research into its coordination chemistry. The synthesis and characterization protocols outlined, along with the expected properties of its metal complexes, should empower researchers to unlock the potential of this versatile ligand in various scientific and industrial applications. Further experimental work is necessary to fully elucidate the specific properties of this compound and its metal complexes.

References

Theoretical studies on 2-Isobutyrylcyclohexanone conformation

An in-depth analysis of the conformational landscape of 2-isobutyrylcyclohexanone is crucial for researchers in medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its reactivity, biological activity, and physical properties. While specific literature exclusively detailing the theoretical conformational analysis of this compound is limited, this guide synthesizes established computational and theoretical principles from studies on analogous substituted cyclohexanones and β-dicarbonyl systems. This document serves as a comprehensive technical framework for approaching the theoretical study of this compound.

Keto-Enol Tautomerism in this compound

A primary consideration for this compound, a β-dicarbonyl compound, is the existence of keto-enol tautomerism. The equilibrium between the diketo form and the more stable, conjugated enol form is a key determinant of the molecule's chemical behavior. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and an extended π-conjugated system.[1] Theoretical studies on similar β-diketones have extensively used quantum chemical calculations to analyze the structures and relative stabilities of these tautomers.[1] In non-polar solvents, the enol form is generally dominant, while polar solvents can shift the equilibrium.[2]

Caption: Keto-Enol equilibrium in this compound.

Conformational Isomers of the Cyclohexane (B81311) Ring

The conformational flexibility of the cyclohexane ring is a central aspect of the stereochemistry of this compound. The ring predominantly adopts a chair conformation to minimize angular and torsional strain. The isobutyryl substituent at the C2 position can occupy either an axial or an equatorial position, leading to two distinct chair conformers.

-

Equatorial Conformer: The substituent is positioned along the equator of the ring. This is generally the more stable conformation for bulky substituents as it minimizes steric hindrance, specifically 1,3-diaxial interactions.[3]

-

Axial Conformer: The substituent is positioned perpendicular to the plane of the ring. This conformation often introduces destabilizing 1,3-diaxial interactions between the axial substituent and the axial hydrogens on C4 and C6.

The energy difference between these conformers determines their relative populations at equilibrium. For other substituted cyclohexanones, this equilibrium has been extensively studied using both experimental techniques like NMR and theoretical calculations.[4][5]

Caption: Conformational equilibrium of the isobutyryl group.

Theoretical Methodologies and Protocols

A robust theoretical investigation of this compound's conformation involves a multi-step computational approach.

Experimental Protocol: Computational Conformational Analysis

-

Initial Conformer Generation: A preliminary exploration of the potential energy surface is performed to identify all possible low-energy conformers. This is often achieved using molecular mechanics (MM) force fields (e.g., MMFF94) within a conformational search algorithm.[6][7] Software like HyperChem or Spartan can be utilized for this step.[6]

-

Quantum Mechanical Optimization: The geometries of the conformers identified in the initial search are then optimized at a higher level of theory. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for their balance of accuracy and computational cost.[1] For greater accuracy, methods like Møller-Plesset perturbation theory (MP2) can be used.[8] A sufficiently large basis set, such as 6-311++G(d,p), is crucial for accurate results.[8]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, harmonic frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.[8] These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Solvation Effects: To simulate realistic conditions, the influence of a solvent is incorporated using a continuum solvation model, such as the Conductor-like Polarisable Continuum Model (CPCM).[9] Geometries are re-optimized within the solvent model to obtain solution-phase energies.

-

Data Analysis and Validation: The relative energies (electronic and Gibbs free) of all stable conformers are calculated to determine their theoretical populations. These computational results can then be validated by comparing them with experimental data, most notably NMR coupling constants, which are highly sensitive to dihedral angles and thus to molecular conformation.[4][10]

Caption: A typical workflow for theoretical conformational analysis.

Quantitative Data Presentation

The results of a comprehensive theoretical study would yield quantitative data on the relative stabilities and geometries of the conformers. The following table is an illustrative example of how such data would be presented for the equatorial and axial chair conformers of the enol tautomer of this compound.